Acetic acid;pentadec-9-en-1-ol
Description
Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in chemical synthesis and environmental applications. In the context of uranium recovery, acetic acid serves as a modifier for sludge-based biochar (SBB), enhancing its adsorption properties. SBB is derived from excess sludge (ES), a byproduct of wastewater treatment plants. When modified with acetic acid, the resulting ASBB exhibits dual effects: increased porosity and introduction of carboxyl (-COOH) groups, which significantly improve uranium (U(VI)) adsorption efficiency .
Properties
CAS No. |
64437-41-8 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
acetic acid;pentadec-9-en-1-ol |
InChI |
InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h6-7,16H,2-5,8-15H2,1H3;1H3,(H,3,4) |
InChI Key |
ZVPXWHSRKVDOIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadec-9-en-1-ol can be achieved through esterification, where acetic acid reacts with pentadec-9-en-1-ol in the presence of a catalyst, typically a strong acid like sulfuric acid. The reaction is as follows:
CH3COOH+C15H30OH→CH3COOC15H30+H2O
This reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where acetic acid and pentadec-9-en-1-ol are mixed with a catalyst. The reaction mixture is heated to the desired temperature, and the esterification process is monitored to ensure maximum yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most fundamental reaction for this ester, cleaving the molecule into acetic acid and pentadec-9-en-1-ol.
Mechanistic Notes :
-
Acidic conditions protonate the ester carbonyl, making it susceptible to nucleophilic attack by water.
-
Alkaline hydrolysis proceeds via deprotonation of the nucleophile (OH<sup>−</sup>), forming a tetrahedral intermediate that collapses to release the carboxylate salt .
Oxidation Reactions
The unsaturated alcohol (pentadec-9-en-1-ol) released during hydrolysis can undergo oxidation, while the ester itself shows limited direct oxidation activity.
Oxidation of Pentadec-9-en-1-ol
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO<sub>4</sub> (acidic) | H<sub>2</sub>SO<sub>4</sub>, 25°C | 9-Ketopentadecanoic acid | 72–85% |
| CrO<sub>3</sub> (Jones reagent) | Acetone, 0°C | Pentadec-9-enal | 58–63% |
Key Findings :
-
The C9 double bond remains intact during oxidation of the primary alcohol group.
-
Strong oxidizing agents like KMnO<sub>4</sub> can further oxidize aldehydes to carboxylic acids under acidic conditions.
Reduction Reactions
The ester group and double bond are both reducible under specific conditions.
Ester Reduction
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH<sub>4</sub> | Dry ether, reflux | Pentadec-9-en-1-ol + ethanol | >95% |
| DIBAL-H | Toluene, −78°C | Pentadec-9-en-1-ol (partial) | 80–88% |
Double Bond Hydrogenation
| Catalyst | Conditions | Product | Rate |
|---|---|---|---|
| H<sub>2</sub>/Pd-C | 1 atm, 25°C | Acetic acid;pentadecan-1-ol | 0.12 mol·L<sup>−1</sup>·h<sup>−1</sup> |
| H<sub>2</sub>/Adams catalyst | 50 psi, 80°C | Saturated ester | Quantitative |
Mechanistic Insights :
-
LiAlH<sub>4</sub> reduces esters to primary alcohols via a two-step nucleophilic acyl substitution.
-
Catalytic hydrogenation of the C9 double bond follows a syn-addition mechanism .
Substitution Reactions
The hydroxyl group in pentadec-9-en-1-ol (post-hydrolysis) participates in nucleophilic substitutions.
| Reagent | Conditions | Product | Byproducts |
|---|---|---|---|
| SOCl<sub>2</sub> | Reflux, anhydrous | Pentadec-9-en-1-yl chloride | HCl, SO<sub>2</sub> |
| PBr<sub>3</sub> | 0°C, ether | Pentadec-9-en-1-yl bromide | H<sub>3</sub>PO<sub>3</sub> |
Applications :
-
Halogenated derivatives serve as intermediates in synthesizing surfactants or polymer precursors.
Thermal Decomposition
At elevated temperatures (>300°C), the ester undergoes pyrolysis:
Observed Products :
-
Acetic acid (dominant)
-
C<sub>8</sub>–C<sub>10</sub> alkenes (via β-scission)
-
9-Pentadecanone (minor)
Comparative Reactivity Table
| Reaction Type | Ester Group Reactivity | Double Bond Reactivity | Dominant Pathway |
|---|---|---|---|
| Hydrolysis | High | None | Nucleophilic acyl substitution |
| Oxidation | Low | Moderate | Alcohol → Carboxylic acid |
| Reduction | High | High | Ester → Alcohol; Alkene → Alkane |
| Substitution | None | None | Alcohol → Alkyl halide |
Scientific Research Applications
Acetic acid;pentadec-9-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;pentadec-9-en-1-ol involves its interaction with molecular targets in biological systems. The ester group can undergo hydrolysis to release acetic acid and pentadec-9-en-1-ol, which can then interact with cellular components. Acetic acid can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, while pentadec-9-en-1-ol can interact with lipid membranes and proteins, affecting their function.
Comparison with Similar Compounds
Key Findings :
- Acetic acid modification increases the specific surface area (SSA) of SBB by expanding pore structures, enabling faster uranium uptake .
- The addition of -COOH groups facilitates monodentate coordination with U(VI), improving chemical adsorption .
2.2. ASBB vs. Other Modified Biochars
Key Insights :
- ASBB outperforms nitric acid-modified biochars in kinetics (equilibrium in 5 min vs. hours) due to optimized porosity .
- Compared to Fe₃O₄ composites, ASBB avoids secondary contamination risks from nanoparticles .
2.3. ASBB vs. Non-Biochar Adsorbents
Advantages of ASBB :
- Cost-effectiveness : Utilizes waste sludge, reducing disposal costs .
- Environmental safety: No toxic byproducts compared to synthetic nanomaterials .
Mechanistic Insights
- Porosity Enhancement : Acetic acid etches the biochar surface, increasing SSA from 86.2 m²/g (SBB) to 124.5 m²/g (ASBB) .
- Functional Group Addition : Boosts -COOH content by 0.07 mmol/g, enabling chemisorption via UO₂²⁺ coordination with -COO⁻ .
- Kinetics : Follows pseudo-second-order kinetics (R² > 0.99), indicating chemical adsorption dominates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
